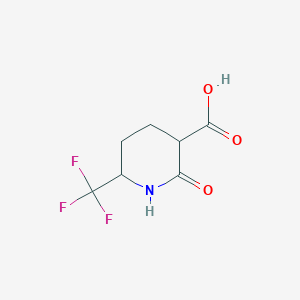![molecular formula C14H21N B1416928 4-[2-(2-Methylphenyl)ethyl]piperidine CAS No. 654662-97-2](/img/structure/B1416928.png)
4-[2-(2-Methylphenyl)ethyl]piperidine
Vue d'ensemble
Description
“4-[2-(2-Methylphenyl)ethyl]piperidine” is a biochemical used for proteomics research . It has a molecular formula of C14H21N and a molecular weight of 203.32 .
Molecular Structure Analysis
The InChI code for “4-[2-(2-Methylphenyl)ethyl]piperidine” is 1S/C14H21N/c1-12-2-4-13 (5-3-12)6-7-14-8-10-15-11-9-14/h2-5,14-15H,6-11H2,1H3 . This indicates the presence of a methylphenyl group attached to an ethyl group, which is further attached to a piperidine ring.Physical And Chemical Properties Analysis
“4-[2-(2-Methylphenyl)ethyl]piperidine” is a powder at room temperature .Applications De Recherche Scientifique
Drug Designing
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They are present in more than twenty classes of pharmaceuticals . The piperidine cycle is one of the most common structures in FDA approved drugs .
Anticancer Applications
Piperidine derivatives are being utilized as anticancer agents . For example, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells .
Antiviral Applications
Piperidine derivatives also have potential antiviral applications. They are being used in the development of drugs to combat various viral diseases .
Antimalarial Applications
The antimalarial potential of piperidine derivatives is another area of interest in scientific research. They are being explored for their efficacy against malaria .
Antimicrobial and Antifungal Applications
Piperidine derivatives are being utilized as antimicrobial and antifungal agents . They are being used in the development of drugs to combat various microbial and fungal infections .
Antihypertensive Applications
Piperidine derivatives are also being utilized as antihypertensive agents . They are being used in the development of drugs to manage hypertension .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives are being utilized as analgesic and anti-inflammatory agents . They are being used in the development of drugs to manage pain and inflammation .
Antipsychotic Applications
Piperidine derivatives are being utilized as antipsychotic agents . They are being used in the development of drugs to manage various psychiatric disorders .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-[2-(2-methylphenyl)ethyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-12-4-2-3-5-14(12)7-6-13-8-10-15-11-9-13/h2-5,13,15H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRINKQNUZYWURJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Methylphenyl)ethyl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



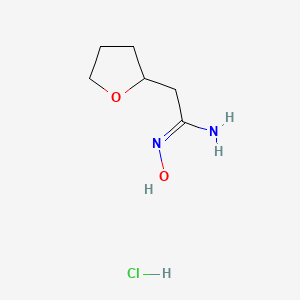

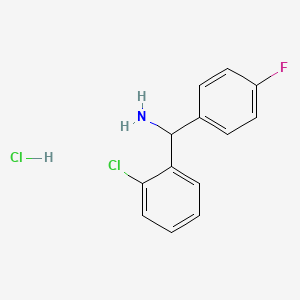
![2-{[(2-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B1416850.png)
![ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1416851.png)

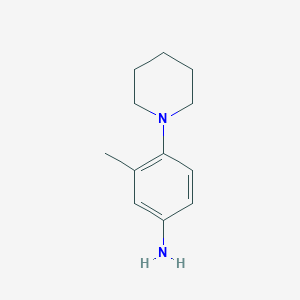
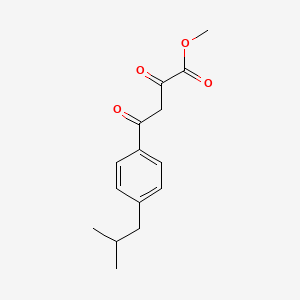
![2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide](/img/structure/B1416856.png)
![2-[(1-Chloro-2,2,2-trifluoroethyl)thio]aniline](/img/structure/B1416858.png)
![N-{1-[4-(1H-pyrazol-1-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B1416859.png)

